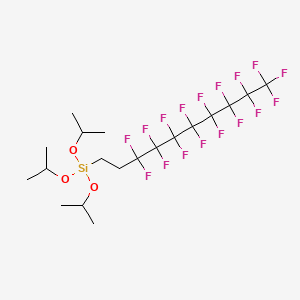
(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)triisopropoxysilane
Overview
Description
Molecular Structure Analysis
The molecule contains a total of 65 atoms, including 25 Hydrogen atoms, 19 Carbon atoms, 3 Oxygen atoms, and 17 Fluorine atoms . It also contains a total of 64 bonds, including 39 non-H bonds and 15 rotatable bonds .
Physical And Chemical Properties Analysis
The molecular weight of (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)triisopropoxysilane is 652.458354 g/mol .
Scientific Research Applications
Reactivity and Stability in Alcohol Protection
Research by Sancho et al. (2009) compared the relative stabilities of two fluorous analogs of the triisopropylsilyl (TIPS) group, including the diisopropyl(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)silyl. They found that these fluorous silyl groups can be installed under standard conditions in comparable yields to the TIPS group, but the derived fluorous silyl ethers are more labile towards cleavage by acids and fluoride (Sancho, Wang, Sui, & Curran, 2009).
Synthesis of Fluorosilicone
Furukawa and Kotera (2002) investigated the hydrosilylation of fluorinated olefins with polyhydromethylsiloxane to synthesize fluorosilicone having highly fluorinated alkyl side chains. This process involved converting the hydrogen bonded to silicons into the heptadecafluorodecyl group (Furukawa & Kotera, 2002).
Low Surface Tension of Polysiloxanes
Kobayashi and Owen (1993) evaluated the surface tension of viscous polymer liquids, including polysiloxanes having fluorinated alkyl side chains, using the pendant-drop method. They found that the surface tensions of these polymers were very low, highlighting the unique properties of these materials (Kobayashi & Owen, 1993).
Silanethione Synthesis and Reactivity
Suzuki et al. (1998) synthesized diaryltetrathiasilolanes and investigated their reactivity. This research provides insights into the chemical behavior and potential applications of silanethiones, compounds related to silanes like the one (Suzuki, Tokitoh, Okazaki, Nagase, & Goto, 1998).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)triisopropoxysilane are the hydroxyl, carboxyl, and oxygen-containing groups present in many inorganic and organic substrates .
Mode of Action
The compound forms a chemical bond with these groups, resulting in the formation of a self-assembled monomolecular fluorosilicon layer on the surface of the inorganic material . This interaction alters the surface properties of the substrate, significantly reducing its surface energy and wettability .
Result of Action
The primary result of the compound’s action is the formation of a low-energy, water- and oil-repellent surface on the treated substrate . This can confer excellent anti-fouling properties to the substrate .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of moisture can facilitate the formation of the fluorosilicon layer . Additionally, the compound exhibits good chemical stability, suggesting that it can maintain its efficacy under a wide range of environmental conditions .
Biochemical Analysis
Biochemical Properties
(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)triisopropoxysilane plays a significant role in biochemical reactions, particularly in surface modification and biomolecule interactions. This compound interacts with enzymes, proteins, and other biomolecules through its fluorinated alkyl chain and silane group. The hydrophobic nature of the fluorinated chain allows it to interact with hydrophobic regions of proteins and enzymes, potentially altering their activity and stability. Additionally, the silane group can form covalent bonds with hydroxyl groups on biomolecules, leading to stable modifications .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, its hydrophobic nature can disrupt cell membrane integrity, leading to changes in membrane fluidity and permeability. This disruption can affect signaling pathways that rely on membrane-bound receptors and enzymes. Furthermore, the compound’s interaction with intracellular proteins can lead to alterations in gene expression and metabolic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. The fluorinated alkyl chain interacts with hydrophobic regions of biomolecules, leading to changes in their conformation and activity. The silane group can form covalent bonds with hydroxyl groups on proteins and enzymes, resulting in stable modifications. These interactions can lead to enzyme inhibition or activation, depending on the specific biomolecule involved. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, but prolonged exposure can lead to gradual degradation and loss of activity. Long-term effects observed in in vitro and in vivo studies include changes in cell viability, proliferation, and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism. Threshold effects observed in these studies indicate that there is a critical concentration above which the compound exerts toxic or adverse effects. High doses can lead to cellular toxicity, inflammation, and other adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with metabolic enzymes can lead to changes in enzyme activity, resulting in altered metabolic pathways. These changes can affect the levels of key metabolites, influencing cellular energy production, biosynthesis, and other metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s hydrophobic nature allows it to associate with lipid membranes and transport proteins, facilitating its movement within cells. This interaction can affect the compound’s localization and accumulation in specific cellular compartments, influencing its activity and function .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s interaction with specific proteins and lipids can lead to its accumulation in organelles such as the endoplasmic reticulum, mitochondria, and lysosomes. This localization can influence the compound’s activity and function, affecting various cellular processes .
properties
IUPAC Name |
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl-tri(propan-2-yloxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25F17O3Si/c1-9(2)37-40(38-10(3)4,39-11(5)6)8-7-12(20,21)13(22,23)14(24,25)15(26,27)16(28,29)17(30,31)18(32,33)19(34,35)36/h9-11H,7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVSPPNCAAZLIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O[Si](CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(OC(C)C)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8F17CH2CH2Si(OCH(CH3)2)3, C19H25F17O3Si | |
| Record name | Silane, (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)tris(1-methylethoxy)- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80631134 | |
| Record name | 1H,1H,2H,2H-Perfluorodecyl(tri-iso-propoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80631134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
652.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
246234-80-0 | |
| Record name | 1H,1H,2H,2H-Perfluorodecyl(tri-iso-propoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80631134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



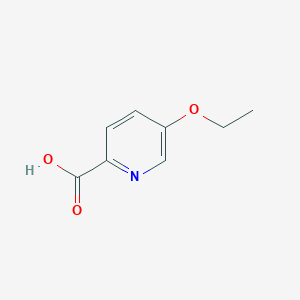
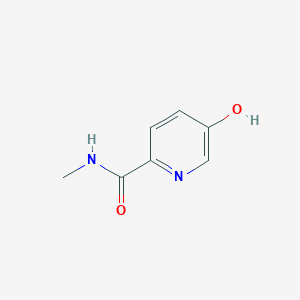
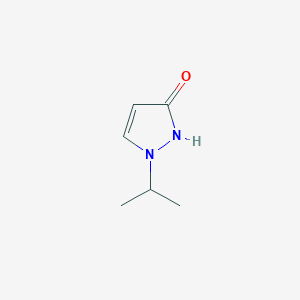
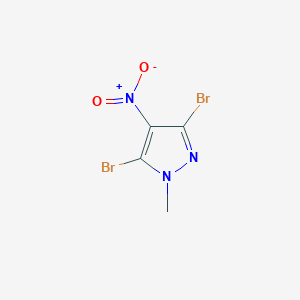
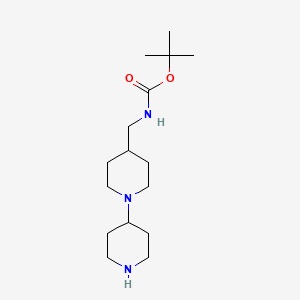
![[3-(4-Fluorophenoxy)propyl]methylamine](/img/structure/B1322990.png)




![3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1323000.png)


